molecular formula C7H12N2S B13168357 1-(1,3-Thiazol-4-yl)butan-1-amine

1-(1,3-Thiazol-4-yl)butan-1-amine

Cat. No.: B13168357
M. Wt: 156.25 g/mol
InChI Key: OPCAOYLOBMVPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Thiazol-4-yl)butan-1-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

1-(1,3-Thiazol-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)butan-1-amine

InChI

InChI=1S/C7H12N2S/c1-2-3-6(8)7-4-10-5-9-7/h4-6H,2-3,8H2,1H3

InChI Key

OPCAOYLOBMVPSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CSC=N1)N

Origin of Product

United States

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